2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine
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Overview
Description
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is of interest due to its potential applications in asymmetric synthesis and catalysis. The presence of both pyridine and oxazoline rings in its structure makes it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®- and (S)-phenylglycinol.
Formation of Oxazoline Ring: The chiral precursors undergo cyclization with 2-bromo-6-methylpyridine under basic conditions to form the oxazoline ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and reaction time to ensure high yield and purity.
Purification: The product is typically purified using recrystallization or chromatography techniques to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Oxazoles are the major products.
Reduction: Oxazolidines are formed.
Substitution: Substituted pyridine derivatives are obtained.
Scientific Research Applications
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves:
Molecular Targets: The compound acts as a ligand, coordinating with metal centers in catalytic processes.
Pathways Involved: It facilitates various catalytic cycles, enhancing the rate and selectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-2-(2-Pyridyl)-4,5-diphenyl-4,5-dihydrooxazole
- (4R,5S)-2-(4-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Uniqueness
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its coordination chemistry and catalytic properties.
Properties
Molecular Formula |
C21H18N2O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H18N2O/c1-15-9-8-14-18(22-15)21-23-19(16-10-4-2-5-11-16)20(24-21)17-12-6-3-7-13-17/h2-14,19-20H,1H3 |
InChI Key |
BGTTVPHCAMIMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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